molecular formula C14H13BrN4OS3 B2921022 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide CAS No. 394234-37-8

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide

Cat. No. B2921022
CAS RN: 394234-37-8
M. Wt: 429.37
InChI Key: WVCKQXMARHEXBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide” is a complex organic compound that contains several functional groups and heterocyclic rings . It has a thiadiazole ring, which is a type of heterocyclic compound that contains both sulfur and nitrogen in the ring . Thiadiazoles are known to have various biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring, a bromophenyl group, a dihydrothiazole ring, and a propanamide group . These groups could potentially interact with each other and with the solvent or other molecules in interesting ways.


Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromophenyl group might make this compound relatively heavy and possibly quite nonpolar .

Scientific Research Applications

Biomarker Identification

The compound SMR000127070 can be utilized in translational research for the identification and verification of biomarker panels. This is crucial for understanding disease mechanisms and developing diagnostic tools. The compound’s unique properties may allow for the quantification of biomarkers with greater specificity, thus aiding in the expansion of experimental scale and sample throughput .

Mass Spectrometry Enhancements

SMR000127070 may enhance mass spectrometry (MS) workflows by increasing sensitivity and quantitative accuracy. This would be particularly beneficial in LC-MS/MS workflows, where the compound could contribute to faster data acquisition and improved quantitation in complex samples .

Proteomics Research

The compound’s ability to be precisely quantified in mass spectrometry makes it a valuable tool in proteomics research . It could help in the targeted quantitation of large numbers of proteins, facilitating the study of protein expression and interaction in various biological processes .

Metabolomics Studies

In metabolomics , SMR000127070 could be used to standardize methods for targeted quantitative analysis of endogenous metabolites. This would improve the understanding of metabolic pathways and their alterations in different physiological and pathological states .

Pathway Mapping

SMR000127070 could assist in Reactome pathway mapping , enabling researchers to evaluate signal transduction pathways. This application is significant for understanding cellular responses to various stimuli and the mechanisms of diseases .

Clinical Research

The compound might be applied in clinical research to advance translational omics studies. Its properties could facilitate breakthrough discoveries in understanding complex diseases and developing personalized medicine approaches .

Small Modular Reactors (SMRs)

Although not directly related to the chemical compound SMR000127070, the acronym SMR is also associated with Small Modular Reactors in nuclear energy research. These reactors are expected to play a role in energy security and the transition to net-zero emissions .

Mechanism of Action

Target of Action

SMR000127070, also known as N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide, primarily targets the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .

Mode of Action

SMR000127070 acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular concentration . This results in the amplification of the signals transmitted by these cyclic nucleotides, affecting various cellular functions .

Biochemical Pathways

The primary biochemical pathway affected by SMR000127070 is the cyclic nucleotide signaling pathway . The increased concentration of cyclic nucleotides due to the inhibition of PDE3 and PDE4 can lead to the activation or inhibition of various downstream signaling pathways, depending on the specific cell type and the nature of the cyclic nucleotide involved .

Pharmacokinetics

The study of drug disposition in the human body, which includes absorption, distribution, metabolism, and excretion (adme), is an integral part of drug development and rational pharmacotherapy .

Result of Action

The molecular and cellular effects of SMR000127070’s action are primarily due to its impact on the cyclic nucleotide signaling pathway . By increasing the concentration of cyclic nucleotides, it can influence a variety of cellular processes, including inflammation and bronchodilation . This makes it a potential therapeutic agent for conditions like chronic obstructive pulmonary disease (COPD) .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data, it’s difficult to provide a detailed safety and hazard analysis .

Future Directions

Future research on this compound could involve synthesizing it and studying its physical and chemical properties, its reactivity, and its biological activity. It could also involve modifying its structure to enhance its desirable properties or reduce any undesirable ones .

properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN4OS3/c1-8(22-14-16-6-7-21-14)11(20)17-13-19-18-12(23-13)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCKQXMARHEXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=C(C=C2)Br)SC3=NCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.